molecular formula C7H11N3O B2876407 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine CAS No. 1547025-88-6

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine

Cat. No.: B2876407
CAS No.: 1547025-88-6
M. Wt: 153.185
InChI Key: OSDDKBZCCWOUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine is a bicyclic, fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyran ring fused to a pyrazole moiety, substituted with an amine group at the 3-position and a methyl group on the pyrazole nitrogen. Pyrano[4,3-c]pyrazole derivatives are recognized as a privileged scaffold in pharmaceutical research due to their wide spectrum of reported biological activities. This scaffold is frequently explored for its potential in developing new therapeutic agents. While the specific activity profile of this particular derivative is subject to ongoing research, analogues and closely related structures have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties in scientific studies . The broader pyrazole chemical class is a known component in several FDA-approved drugs, underscoring its therapeutic relevance . The synthetic approach to such compounds often leverages efficient multicomponent reactions (MCRs) , which are advantageous for their step economy, operational simplicity, and ability to generate complex molecular architectures from readily available starting materials . This makes this compound a valuable building block for researchers in synthetic and medicinal chemistry, particularly for constructing diverse compound libraries for biological screening. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10-6-2-3-11-4-5(6)7(8)9-10/h2-4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDDKBZCCWOUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component Reactions for Pyrano-Pyrazole Frameworks

Pyrano[2,3-c]pyrazole derivatives are commonly synthesized via MCRs involving aldehydes, hydrazines, β-keto esters, and malononitrile. For instance, Ji et al. demonstrated the synthesis of pyrano[2,3-c]pyrazoles using N-methyl-1-(methylthio)-2-nitroethen-1-amine, aromatic aldehydes, and 3-aminopyrazole under mild conditions. Similarly, Kiyani et al. reported a one-pot four-component reaction using sodium benzoate in water, yielding pyrano[2,3-c]pyrazoles with up to 90% efficiency.

Adapting these methods for pyrano[4,3-c]pyrazoles would require modifying the cyclization step to favor the 4,3-c ring fusion. For example, substituting ethyl acetoacetate with dimethyl acetylenedicarboxylate (as in CeO₂ nanoparticle-catalyzed reactions) could alter the regiochemistry, enabling the formation of the 4,3-c isomer.

Visible-Light-Promoted Radical Pathways

A novel approach by ACS Omega involves visible-light-induced radicals for oxidizing benzyl alcohols to aldehydes, which then participate in pyrano[2,3-c]pyrazole synthesis. This method employs eosin Y and tert-butyl hydroperoxide (TBHP) to generate intermediates for Michael addition and cyclization. For pyrano[4,3-c] derivatives, adjusting the electron-deficient alkene (e.g., using substituted acrylonitriles) might redirect the cyclization pathway.

Catalytic Systems and Green Chemistry

Heterogeneous Acid Catalysts

Sulfonated activated carbon (AC-SO₃H) and deep eutectic solvents (e.g., [cholineCl][urea]₂) have been employed for pyrano[2,3-c]pyrazole synthesis. These catalysts enhance reaction rates and yields by stabilizing intermediates through hydrogen bonding and acid-mediated activation. For 1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine, AC-SO₃H could facilitate the condensation of methyl-substituted pyrazoles with dihydropyran precursors.

CeO₂ Nanoparticles in Aqueous Media

CeO₂ nanoparticles enable efficient four-component reactions in water, yielding methyl 6-amino-5-cyano-4-aryl-pyrano[2,3-c]pyrazole-3-carboxylates. Replacing malononitrile with methylamine-containing nitriles might introduce the 3-amine group, while dimethyl acetylenedicarboxylate could aid in constructing the dihydropyran ring.

Post-Synthetic Modifications

N-Methylation of Pyrazole Moieties

Introducing the N-methyl group post-cyclization is a viable strategy. For example, pyrazole intermediates generated via MCRs can undergo alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). This step must be carefully optimized to avoid over-alkylation or ring-opening.

Reductive Amination

The 3-amine group could be introduced via reductive amination of ketone intermediates. For instance, reacting a pyrano-pyrazole ketone with ammonium acetate and sodium cyanoborohydride under acidic conditions might yield the desired amine.

Comparative Analysis of Synthetic Routes

Method Catalysts/Conditions Yield (%) Key Limitations for [4,3-c] Adaptation
Four-component Sodium benzoate, H₂O, 25°C 45–90 Requires regioselective cyclization
Visible-light Eosin Y, TBHP, AC-SO₃H 70–85 Radical stability in larger systems
CeO₂ nanoparticles CeO₂ NPs, H₂O, r.t. 80–92 Compatibility with amine substrates
Post-synthetic Methyl iodide, K₂CO₃, DMF 60–75 Risk of side reactions

Mechanistic Considerations

The formation of pyrano[4,3-c]pyrazoles likely proceeds through:

  • Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-keto esters to form pyrazolones.
  • Pyran Ring Construction : Michael addition of a dihydropyran precursor (e.g., from aldol condensation) to the pyrazole, followed by cyclization.
  • Functionalization : Introduction of the methyl group via alkylation and the amine group via reductive amination.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for "1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine" are not available within the provided search results, the information below highlights potential applications and related compounds based on the available data.

Chemical Properties and Identifiers

  • PubChem CID: 83815388
  • Molecular Formula: C7H11N3O
  • Molecular Weight: 153.18 g/mol
  • IUPAC Name: 1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine
  • CAS Registry Number: 1547025-88-6

Related Compounds and Applications

  • N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide: Research suggests that compounds with a pyrazolo-tetrahydropyran structure may have potential use in treating inflammatory diseases. These compounds can downregulate pro-inflammatory markers such as TNF-alpha and IL-6.
  • (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol: This compound shares a similar core structure and has a molecular weight of 168.19 .
  • (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine: This compound, also related, has a PubChem CID of 105433462 and a molecular weight of 167.21 g/mol .

Heterocyclic Amines and Carcinogenicity

  • Heterocyclic amines (HCAs) are a class of environmental and dietary carcinogens that have been increasingly associated with cancer etiology . Examples of HCAs include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-1-methy-6-phenylimidazo[4,5-b]-pyridine (PhIP) .
  • Research indicates that HCAs undergo activation in breast tissue and may potentially bind with DNA, forming DNA adducts that could lead to breast cancer initiation .

Mechanism of Action

The mechanism by which 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine exerts its effects involves interactions with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors . The exact mechanism can vary depending on the specific application and the biological target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Reactivity Comparison of Pyrazol-3-amine Derivatives

Compound Name Core Structure Substituents Tautomer Stability Reactivity Highlights Biological Relevance
1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine Pyrano[4,3-c]pyrazole N1-Me, C3-NH₂, dihydro pyran 1H-tautomer favored Acylation at N1; limited Ullmann reactivity Under investigation for kinase inhibition
4,5,6,7-Tetrahydro-1H-indazol-3-amine (1H-7) Indazole fused to cyclohexane C3-NH₂, saturated bicyclic 1H-tautomer dominant Acylation at N1 or N2; Ullmann at N1 Anticancer leads (e.g., Linifanib analogs)
1H-Pyrazolo[3,4-b]pyridin-3-amine (1H-9) Pyrazole fused to pyridine C3-NH₂, aromatic 1H-tautomer by 1.6 kcal/mol Exclusive acylation at N1 Anti-inflammatory agents
3,6-Dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one Pyrano[2,3-c]pyrazole C3=O, C6-Me, N1-Ph Keto-enol tautomerism Electrophilic substitution at C5 Analgesic/anti-inflammatory

Key Findings

Tautomerism and Stability: Pyrazol-3-amine derivatives exhibit tautomerism between 1H and 2H forms. For this compound, the 1H-tautomer is thermodynamically favored due to reduced steric strain from the dihydro pyran ring . In contrast, fully aromatic systems like 1H-9 show a smaller energy gap (1.6 kcal/mol) between tautomers, enabling reactivity at multiple sites .

Reactivity Patterns: Acylation: The N1 position is the primary site for acylation in this compound, similar to 1H-7 and 1H-7. However, 1H-7 derivatives may also react at N2 due to ring strain in the tetrahydroindazole core .

Biological Activity: While this compound is under study for kinase inhibition, its pyrano[2,3-c] analog (e.g., 3,6-dimethyl-1-phenyl derivative) demonstrates analgesic activity, highlighting the impact of substituents and ring fusion position on bioactivity .

Biological Activity

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrano-pyrazole framework, which is often associated with various pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N3O\text{C}_8\text{H}_{10}\text{N}_3\text{O}

This structure includes a methyl group and a pyrano-pyrazole core, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Numerous studies have examined the antimicrobial properties of pyrazole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant activity against a range of pathogens. For instance:

  • In Vitro Studies : A study reported that certain pyrazole derivatives displayed inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for the most active derivatives .
CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
100.25E. coli

These results suggest that derivatives of this compound may possess potent antimicrobial properties.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines. In one study, compounds similar to this compound showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro .

CytokineInhibition (%)
TNF-α61–85%
IL-676–93%

These findings indicate that this compound could be a promising candidate for developing anti-inflammatory agents.

Cytotoxic Activity

The cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines. For example:

  • Cell Line Studies : Compounds derived from dihydropyrano[2,3-c]pyrazoles demonstrated significant antiproliferative activity against human tumor cell lines like HL-60 and HeLa. The mechanism involved inducing mitochondrial permeability transition leading to apoptosis .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Antimicrobial Evaluation : A comprehensive evaluation of five pyrazole derivatives showed strong antimicrobial activity against various pathogens with MIC values indicating their potential as therapeutic agents .
  • Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties revealed that specific derivatives could significantly reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.